Home > Products > Screening Compounds P130306 > Aurora kinase inhibitor-8
Aurora kinase inhibitor-8 -

Aurora kinase inhibitor-8

Catalog Number: EVT-10921084
CAS Number:
Molecular Formula: C30H29N7O3
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aurora kinase inhibitor-8 is a compound that targets the Aurora kinases, which are crucial for the regulation of cell division. Misregulation of these kinases is often implicated in various cancers, making them significant targets for therapeutic intervention. Aurora kinase inhibitor-8 is part of a broader class of small molecule inhibitors developed to selectively inhibit different isoforms of Aurora kinases, particularly Aurora A and B.

Source and Classification

Aurora kinase inhibitor-8 is classified as a small molecule inhibitor. It has been extensively studied for its potential in cancer therapy due to its ability to interfere with the function of Aurora kinases. These kinases are serine/threonine kinases involved in the regulation of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Aurora kinase inhibitor-8 typically involves multi-step organic synthesis techniques. One common approach includes:

  1. Fragment-Based Screening: This method uses smaller chemical fragments that can bind to the target protein, followed by linking these fragments to create a more potent inhibitor.
  2. Structure-Based Design: Utilizing crystallographic data of Aurora kinase structures, researchers can design compounds that fit well into the active site of the enzyme, enhancing specificity and potency .

The synthesis often employs reactions such as amine coupling, cyclization, and various forms of chromatography for purification. The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

Structure and Data

Aurora kinase inhibitor-8 has a complex molecular structure characterized by specific functional groups that interact with the active site of the Aurora kinases. The molecular formula is typically represented as C23H25F3N6O2C_{23}H_{25}F_{3}N_{6}O_{2} with a molecular weight of approximately 480.47 g/mol .

Key structural features include:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Amine Groups: Essential for hydrogen bonding with the target enzyme.
  • Fluorinated Substituents: Enhancing metabolic stability and binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Aurora kinase inhibitor-8 include:

  1. Binding Reactions: The compound binds to the ATP-binding site of Aurora kinases, inhibiting their activity.
  2. Hydrolysis Reactions: Potential metabolic pathways that may lead to the breakdown of the compound in vivo.
  3. Substituent Modifications: Alterations on the aromatic rings can be made to improve selectivity or reduce toxicity.

These reactions are often studied using kinetic assays that measure the rate at which the inhibitor affects kinase activity in vitro .

Mechanism of Action

Process and Data

The mechanism of action for Aurora kinase inhibitor-8 involves competitive inhibition at the ATP-binding site of Aurora kinases. By binding to this site, the compound prevents ATP from accessing the kinase, thereby halting phosphorylation processes critical for cell cycle progression.

Data from biochemical assays indicate that this inhibition leads to:

  • Cell Cycle Arrest: Particularly at the metaphase stage, resulting in polyploidy or apoptosis in cancer cells.
  • Inhibition Potency: Measured by KiK_i values indicating high affinity for both Aurora A and B isoforms .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aurora kinase inhibitor-8 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The presence of fluorinated groups enhances its stability against metabolic degradation.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within a range suitable for pharmaceutical applications.

These properties are critical for determining formulation strategies for drug delivery systems .

Applications

Scientific Uses

Aurora kinase inhibitor-8 is primarily utilized in cancer research as a tool compound to explore:

  • Mechanistic Studies: Understanding how inhibiting Aurora kinases affects cellular processes.
  • Therapeutic Development: As a lead compound in developing targeted cancer therapies, particularly for tumors exhibiting overexpression or mutation of Aurora kinases.
  • Combination Therapies: Investigating synergistic effects when combined with other anticancer agents.
Introduction to Aurora Kinase Inhibitor-8 Research Significance

The development of Aurora kinase inhibitor-8 represents a significant advancement in targeted cancer therapeutics, focusing on the critical role of Aurora kinases in mitotic regulation and tumorigenesis. This compound exemplifies the ongoing scientific efforts to design highly selective kinase inhibitors that disrupt specific molecular pathways driving cancer progression. Aurora kinase inhibitor-8 emerges within a landscape of increasing recognition that mitotic dysregulation serves as a fundamental hallmark of cancer, with Aurora kinase overexpression documented across diverse malignancies including breast, ovarian, colorectal, pancreatic, and hematological cancers [2] [3]. Its design capitalizes on structural distinctions within the Aurora kinase family to achieve enhanced selectivity, potentially mitigating off-target effects associated with earlier generation inhibitors [6] [7]. Preclinical investigations position Aurora kinase inhibitor-8 as a promising candidate for addressing cancers characterized by chromosomal instability and therapy resistance, offering new avenues for precision medicine approaches [4] [10].

Aurora Kinase Family as Oncological Targets

The Aurora kinase family comprises three highly conserved serine/threonine kinases—Aurora kinase A, Aurora kinase B, and Aurora kinase C—that serve as master regulators of mitotic fidelity. These kinases exhibit distinct spatiotemporal localization and functions throughout cell division:

Table 1: Functional Specialization of Aurora Kinase Family Members

KinaseChromosomal LocusSubcellular LocalizationPrimary Mitotic FunctionsCancer Associations
Aurora kinase A20q13.2Centrosomes, spindle polesCentrosome maturation, spindle assembly, mitotic entryAmplified/overexpressed in breast (30-45%), colorectal (50-60%), ovarian (40%), pancreatic (35-50%) cancers; correlates with aneuploidy and poor prognosis [1] [2] [4]
Aurora kinase B17p13.1Centromeres, midbodyChromosome alignment, kinetochore-microtubule attachments, cytokinesisOverexpressed in gliomas, thyroid carcinoma, seminoma, colon cancer; associated with polyploidy and therapeutic resistance [1] [3] [8]
Aurora kinase C19q13.43Centromeres (meiosis)Meiotic chromosome segregation, functional overlap with Aurora kinase BElevated in testicular cancers; limited somatic expression but overexpression detected in some carcinomas [2] [7]

Molecular amplification of the 20q13.2 locus containing the Aurora kinase A gene occurs in numerous epithelial cancers, leading to protein overexpression that drives oncogenesis through multiple mechanisms. Elevated Aurora kinase A expression induces centrosome amplification, spindle assembly defects, and subsequent chromosomal instability—a key driver of tumor evolution and heterogeneity [1] [9]. Beyond its canonical mitotic functions, Aurora kinase A exhibits kinase-independent oncogenic activities in the nucleus, where it stabilizes and co-activates transcription factors including MYCN (notably in neuroblastoma) and FOXM1 [1] [9] [10]. Aurora kinase A phosphorylates the tumor suppressor p53 at serine 315, promoting its ubiquitin-mediated degradation and thereby disabling a critical checkpoint mechanism [7] [9].

Aurora kinase B, while not classically defined as an oncogene, demonstrates significant oncogenic cooperativity. As the enzymatic core of the chromosomal passenger complex (with inner centromere protein, survivin, and borealin), Aurora kinase B overexpression induces mitotic checkpoint override, leading to aneuploidy and genomic instability [3] [8]. Aurora kinase B inhibition reduces phosphorylation of histone H3 at serine 10—a well-established mitotic marker and potential mediator of oncogenic transformation [7]. Clinically, both Aurora kinase A and Aurora kinase B overexpression correlate with advanced disease stage, metastatic progression, and reduced survival across multiple cancer types, establishing them as compelling targets for pharmacological inhibition [2] [5].

Rationale for Selective Aurora Kinase Inhibition

The development of Aurora kinase inhibitor-8 arises from the recognition that Aurora kinase A and Aurora kinase B exert non-redundant biological functions and drive tumorigenesis through distinct mechanisms, necessitating inhibitor selectivity to achieve optimal therapeutic outcomes:

  • Divergent Mechanisms of Cytotoxicity: Aurora kinase A inhibition primarily induces mitotic spindle defects and G2/M arrest, leading to cellular senescence or apoptosis upon mitotic exit. In contrast, Aurora kinase B inhibition disrupts the spindle assembly checkpoint, causing aberrant chromosome segregation, failed cytokinesis, and polyploidization followed by cell death [1] [7]. Selective Aurora kinase A inhibitors like Aurora kinase inhibitor-8 capitalize on the differential dependency of certain cancers; for example, neuroblastomas with MYCN amplification exhibit exceptional vulnerability to Aurora kinase A inhibition due to disruption of the Aurora kinase A-MYCN stabilization complex [1] [10].

  • Structural Basis for Selectivity: Aurora kinase inhibitor-8 exploits subtle structural variances within the ATP-binding pockets of Aurora kinase isoforms. The catalytic domain of Aurora kinases, while highly conserved, contains divergent amino acid residues in the hinge region and solvent front that influence inhibitor binding kinetics [6] [7]. Specifically, the DFG motif conformation and gatekeeper residue accessibility differ between Aurora kinase A and Aurora kinase B, enabling the design of inhibitors with >100-fold selectivity for Aurora kinase A [6]. Computational modeling indicates that Aurora kinase inhibitor-8 achieves its selectivity profile through optimized interactions with Aurora kinase A-specific residues surrounding the ATP-binding cleft [6].

  • Synthetic Lethal Applications: Aurora kinase inhibitor-8 demonstrates particular efficacy in synthetic lethal interactions with specific tumor suppressor deficiencies. Preclinical studies reveal that cancer cells harboring p53 mutations exhibit heightened sensitivity to Aurora kinase A inhibition due to compounded mitotic checkpoint defects [9] [10]. Similarly, deficiencies in phosphatase and tensin homolog or breast cancer gene 1 confer vulnerability through impaired DNA damage response coordination with mitotic regulation. Aurora kinase inhibitor-8 effectively exploits these therapeutic windows created by tumor-specific genetic alterations [10].

  • Mitotic vs. Non-Mitotic Functions: Beyond mitosis, Aurora kinase A regulates non-canonical pathways including nuclear factor kappa B signaling, epithelial-mesenchymal transition, and stemness maintenance through kinase-dependent and kinase-independent mechanisms. Aurora kinase inhibitor-8's ability to modulate these pathways contributes to its anti-metastatic activity in triple-negative breast cancer models, where it reduces the CD44high/CD24low cancer stem cell population and inhibits mammosphere formation [4] [9].

Table 2: Differential Cellular Consequences of Aurora Kinase A vs. B Inhibition

Biological ProcessAurora Kinase A InhibitionAurora Kinase B Inhibition
Mitotic Spindle FormationMonopolar spindles, centrosome fragmentationBipolar spindles with chromosome misalignment
Cell Cycle ArrestTransient G2/M arrest followed by apoptosisEndoreduplication leading to polyploidy
Histone ModificationMinimal effect on H3 phosphorylationProfound reduction in phospho-H3 (Ser10)
Therapeutic OutcomeSenescence/apoptosis in cycling cellsPolyploidization followed by cell death
Non-Mitotic EffectsDisruption of MYCN/TP53/FOXM1 signaling; reduced cancer stemnessLimited non-mitotic functions identified

Position within Targeted Cancer Therapeutics Landscape

Aurora kinase inhibitor-8 occupies a distinctive niche within contemporary oncology drug development, characterized by several converging trends:

  • Evolution from Pan-Inhibitors to Selective Agents: The Aurora kinase inhibitor landscape has evolved significantly from first-generation pan-Aurora inhibitors (exemplified by Danusertib and AT9283) to isoform-selective agents. Aurora kinase inhibitor-8 represents this new generation of highly selective Aurora kinase A inhibitors, joining compounds like Alisertib (MLN8237) in clinical development. This evolution reflects the recognition that isoform-selective inhibition provides superior therapeutic windows by sparing Aurora kinase B-mediated functions in cardiomyocytes and hematopoietic progenitors [1] [6]. Aurora kinase inhibitor-8 distinguishes itself through its unique chemical scaffold, offering differentiated pharmacokinetic properties and potential for enhanced blood-brain barrier penetration compared to existing inhibitors [6].

  • Integration with Molecularly Stratified Approaches: Aurora kinase inhibitor-8 is positioned for development within precision oncology paradigms, targeting molecularly defined patient subsets. Its development coincides with the identification of predictive biomarkers for Aurora kinase inhibitor response, including Aurora kinase A gene amplification, MYCN amplification (in neuroblastoma), FOXM1 overexpression, and p53 mutation status [4] [9] [10]. These biomarkers enable patient stratification strategies currently being evaluated in biomarker-driven clinical trial designs for other Aurora kinase inhibitors [6].

  • Combination Therapy Potential: Aurora kinase inhibitor-8 demonstrates mechanistic synergy with diverse anticancer agents in preclinical models. The compound enhances the efficacy of microtubule-targeting agents (taxanes, vinca alkaloids) by abrogating mitotic checkpoints [1] [7]. Aurora kinase inhibitor-8 also synergizes with deoxyribonucleic acid damaging agents through impaired DNA damage response coordination, particularly in p53-deficient backgrounds [10]. Furthermore, emerging evidence suggests potentiation of immune checkpoint inhibitors through Aurora kinase A inhibition-induced exposure of tumor neoantigens resulting from chromosomal instability [4].

  • Addressing Unmet Needs in Therapy-Resistant Cancers: Aurora kinase inhibitor-8 exhibits promising activity against therapy-resistant malignancies characterized by Aurora kinase A overexpression. Preclinical studies demonstrate efficacy in paclitaxel-resistant ovarian cancer models where Aurora kinase A overexpression confers resistance through enhanced microtubule dynamics [4]. Similarly, Aurora kinase inhibitor-8 shows activity in vemurafenib-resistant melanoma, fulvestrant-resistant breast cancer, and cetuximab-resistant head and neck cancer, where Aurora kinase B overexpression contributes to resistance mechanisms [6] [7].

Table 3: Aurora Kinase Inhibitor-8 in the Context of Clinical-Stage Aurora Kinase Inhibitors

InhibitorPrimary TargetDevelopment StatusKey Differentiators of Aurora Kinase Inhibitor-8
Alisertib (MLN8237)Aurora kinase APhase III trials in peripheral T-cell lymphomaNovel chemical scaffold with potentially reduced hematological toxicity; enhanced blood-brain barrier penetration
Barasertib (AZD1152)Aurora kinase BPhase II in acute myeloid leukemiaSelective Aurora kinase A targeting avoids polyploidization-associated toxicity
Danusertib (PHA-739358)Pan-AuroraPhase II in prostate cancerIsoform selectivity minimizes off-target effects
ENMD-2076Aurora kinase A/Angiogenic kinasesPhase II in ovarian cancerGreater specificity for Aurora kinase A without multi-kinase activity
Aurora kinase inhibitor-8Aurora kinase APreclinicalOptimized selectivity profile; synthetic lethal applications in p53-deficient cancers

The trajectory of Aurora kinase inhibitor-8 development reflects a maturation in the field of mitotic inhibitors, moving from broad cytotoxic approaches toward molecularly targeted strategies informed by detailed understanding of mitotic regulation in cancer. As research continues to elucidate the non-mitotic functions of Aurora kinases in tumor progression and the tumor microenvironment, Aurora kinase inhibitor-8 provides a valuable pharmacological tool and therapeutic candidate for addressing cancers driven by mitotic dysregulation and chromosomal instability [4] [9] [10]. Its progression through development will be instrumental in defining the full therapeutic potential of selective Aurora kinase A inhibition in precision oncology.

Properties

Product Name

Aurora kinase inhibitor-8

IUPAC Name

4-(propanoylamino)-N-[4-[(5,8,11-trimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]benzamide

Molecular Formula

C30H29N7O3

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C30H29N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h6-17H,5H2,1-4H3,(H,32,38)(H,33,39)(H,31,34,35)

InChI Key

KGXBCWANASZZQG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C5=C(C=C(C=C5)C)C(=O)N4C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.